molecular formula C14H15BrN2O2S B6786014 N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6786014
M. Wt: 355.25 g/mol
InChI Key: SDAJXDUHFNYINL-UHFFFAOYSA-N
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Description

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl group attached to a thiophene ring, which is further connected to an oxazole ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-9-7-10(19-17-9)13(18)16-8-14(5-2-6-14)11-3-4-12(15)20-11/h3-4,7H,2,5-6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJXDUHFNYINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NCC2(CCC2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the cyclobutyl and thiophene rings, followed by their coupling with the oxazole ring. Common synthetic routes may include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Bromination of Thiophene: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reactions: The brominated thiophene can be coupled with the cyclobutyl group using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The cyclobutyl-thiophene intermediate is then coupled with the oxazole ring to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
  • N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,3-oxazole-4-carboxamide

Uniqueness

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

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